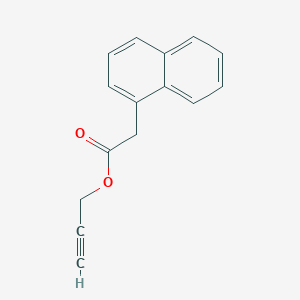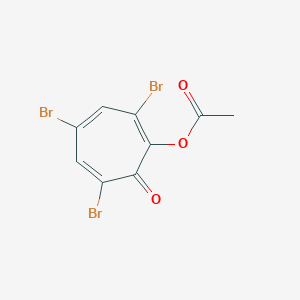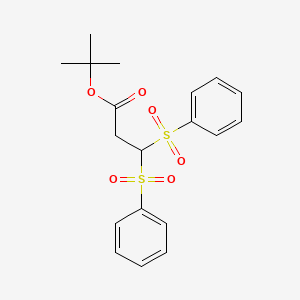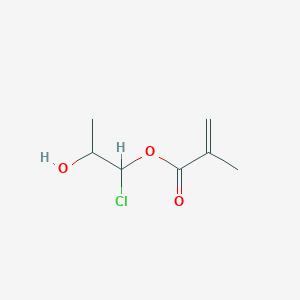
Peroxide, dihexadecyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, dihexadecyl, is an organic peroxide compound characterized by the presence of two hexadecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to undergo a variety of chemical reactions, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, dihexadecyl, typically involves the reaction of hexadecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}{16}\text{H}{33}\text{OH} + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{33}\text{O}-\text{O}-\text{C}{16}\text{H}{33} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers is crucial to prevent premature decomposition of the peroxide during production and storage.
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, dihexadecyl, can undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to hexadecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) and potassium iodide (KI).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles.
Major Products
Oxidation: Major products include hexadecyl alcohol and oxygen.
Reduction: The primary product is hexadecyl alcohol.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Peroxide, dihexadecyl, has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of plastics, rubber, and other materials where controlled oxidation is required.
Mecanismo De Acción
The mechanism of action of peroxide, dihexadecyl, involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen Peroxide (H₂O₂): A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, dihexadecyl, is unique due to its long alkyl chains, which impart hydrophobic properties and make it suitable for applications in non-polar environments. This distinguishes it from simpler peroxides like hydrogen peroxide, which are more hydrophilic.
Propiedades
Número CAS |
42965-40-2 |
|---|---|
Fórmula molecular |
C32H66O2 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
1-hexadecylperoxyhexadecane |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
PTCHOCKDDCIPGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















